molecular formula C21H12BrFN4O3S B2984914 7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1226458-07-6

7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one

Cat. No.: B2984914
CAS No.: 1226458-07-6
M. Wt: 499.31
InChI Key: JGRZHBRPZKJWPV-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H12BrFN4O3S and its molecular weight is 499.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The chemical synthesis of imidazo[1,2-a]pyrazine derivatives, including methods for creating various substitutions on the core structure, has been a subject of interest. For instance, Pilgram (1980) presented the synthesis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives through hydrazinolysis, showcasing the versatility of these compounds in chemical synthesis (Pilgram, 1980). Additionally, Li et al. (2009) synthesized and structurally characterized 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, contributing to the understanding of the structural properties of these compounds through single-crystal X-ray diffraction (Li et al., 2009).

Luminescence Studies

Research has also explored the luminescence properties of imidazo[1,2-a]pyrazine derivatives. Teranishi et al. (1999) investigated the chemiluminescence of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, finding that substituents like 4-methoxyphenyl at the 6-position of the ring system enhanced the efficiency of neutral singlet excited-state formation, contributing to their luminescence properties (Teranishi et al., 1999). This study underscores the impact of electron-donating groups on the luminescence efficiency of these compounds.

Properties

IUPAC Name

1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrFN4O3S/c22-14-10-12(6-7-15(14)23)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRZHBRPZKJWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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